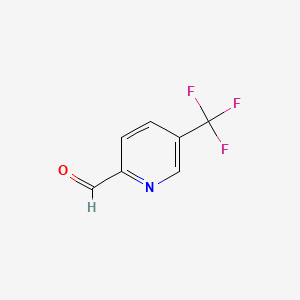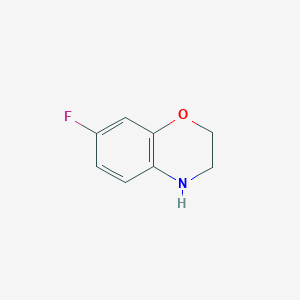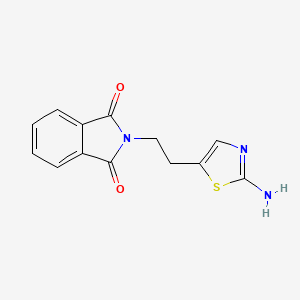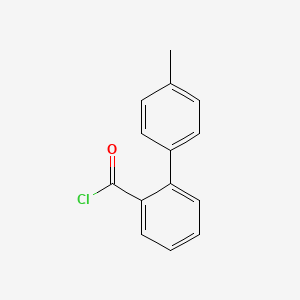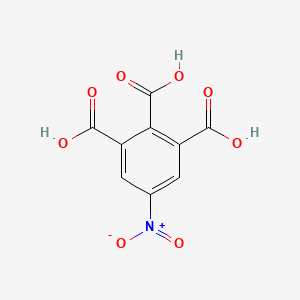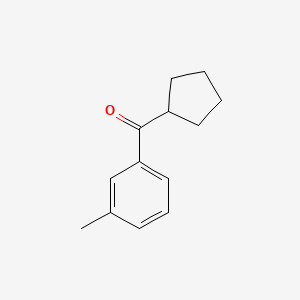
Cyclopentyl 3-methylphenyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl 3-methylphenyl ketone is a chemical compound with the CAS Number: 85359-50-8 . It has a molecular weight of 188.27 and is a light yellow oil .
Synthesis Analysis
The synthesis of cyclopentyl phenyl ketone involves hydrolyzing 2-cyclopentyl benzoylacetate as a raw material in basic solvents . This method has the advantages of environment-friendly solvents, little environmental pollution, easiness in operation, high yield, short technological period, and low preparation cost .Molecular Structure Analysis
The IUPAC name for Cyclopentyl 3-methylphenyl ketone is cyclopentyl (3-methylphenyl)methanone . The InChI code for this compound is 1S/C13H16O/c1-10-5-4-8-12(9-10)13(14)11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3 .Physical And Chemical Properties Analysis
Cyclopentyl 3-methylphenyl ketone has a density of 1.1±0.1 g/cm^3 . Its boiling point is 311.7±15.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C and an enthalpy of vaporization of 55.3±3.0 kJ/mol . The flash point is 133.4±13.9 °C . The index of refraction is 1.538 , and the molar refractivity is 59.4±0.3 cm^3 .Aplicaciones Científicas De Investigación
Green Chemistry Applications
Cyclopentyl methyl ether, closely related to cyclopentyl 3-methylphenyl ketone, has been used as a solvent in the synthesis of 1,3-dioxanes and 1,3-dioxolanes under Dean-Stark conditions. This process employs ammonium salts as environmentally friendly acidic catalysts, highlighting its application in green chemistry for acetalization reactions of aliphatic and aromatic aldehydes or ketones (Azzena et al., 2015).
Organic Synthesis and Catalysis
A novel domino carbocationic rearrangement of aryl-2-(1-N-methyl/benzyl-3-indolyl)cyclopropyl ketones showcases the serendipitous route to 1H-cyclopenta[c]carbazole framework. This transformation involves multiple steps including electrophilic ring opening, enol capture, and intramolecular aldol condensation, demonstrating the compound's role in complex organic synthesis (Venkatesh et al., 2002).
Photocatalytic Applications
Cyclopropyl phenyl ketone undergoes oxidative addition to Ni(PCy3) to give a nickeladihydropyran, a key intermediate for Ni(0)-catalyzed cycloaddition to produce cyclopentane compounds. This indicates its potential in photocatalytic applications for creating complex molecular structures (Ogoshi et al., 2006).
Material Science and Polymer Chemistry
Photolysis of o-methylphenyl ketones leads to the generation of o-quinodimethane intermediates, which can be trapped by dienophiles through Diels−Alder cycloadditions. This process is applied in the development of acrylic ester copolymer blends, indicating the compound's utility in material science and polymer chemistry for photopolymerization and film development (Tyson et al., 2005).
Catalysis and Chemical Transformations
Cyclopentylmetal reagents' reactions with aliphatic ketones can be tuned to reduction or addition by changing the metal atom, showcasing the application in asymmetric synthesis and catalysis for producing compounds like (+)-alpha-conhydrine and (S)-2-cyclopentyl-2-phenylglycolic acid (Roy et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
cyclopentyl-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-10-5-4-8-12(9-10)13(14)11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHUAJXSGOXIRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571489 |
Source


|
| Record name | Cyclopentyl(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl 3-methylphenyl ketone | |
CAS RN |
85359-50-8 |
Source


|
| Record name | Cyclopentyl(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

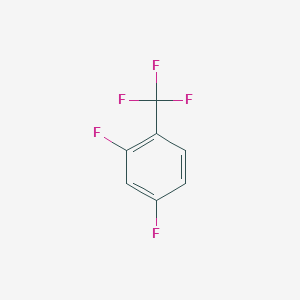
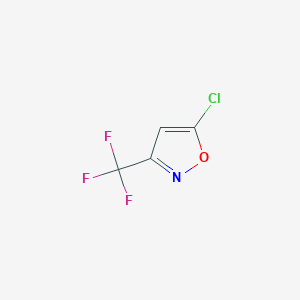
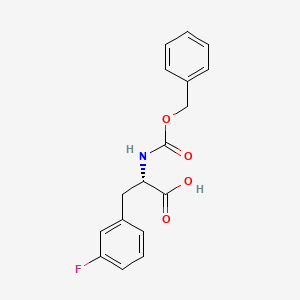
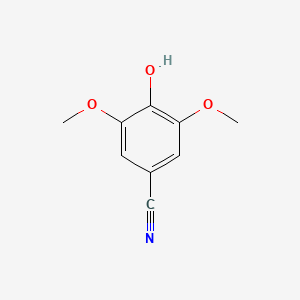
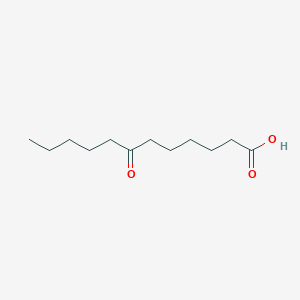
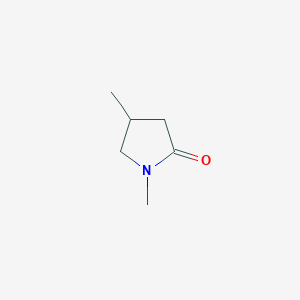
![2-[(4-Fluorophenyl)sulfanyl]benzoic acid](/img/structure/B1316939.png)
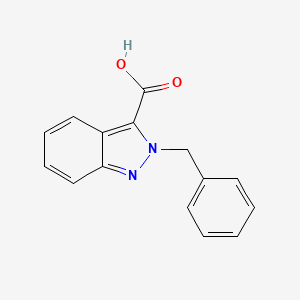
![2-[(4-Chlorophenyl)methyl]indazole-3-carboxylic acid](/img/structure/B1316941.png)
